(2R)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid is a chiral amino acid derivative with significant relevance in organic chemistry and medicinal applications. This compound features a brominated pyridine moiety, which enhances its reactivity and potential interactions with biological targets. The systematic name reflects its stereochemistry and functional groups, indicating the presence of an amino group and a propanoic acid backbone.
This compound can be synthesized through various methods, primarily involving coupling reactions that utilize brominated pyridine derivatives. It is often sourced from chemical suppliers and research institutions focusing on organic synthesis.
(2R)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid belongs to the class of amino acids, specifically as a substituted derivative of propanoic acid. Its unique structure allows it to be classified as both a pharmaceutical intermediate and a building block in organic synthesis.
The synthesis of (2R)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid typically employs the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide under palladium catalysis, allowing for the introduction of the 5-bromopyridine moiety into the propanoic acid framework.
The molecular formula of (2R)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid is . The structure consists of:
(2R)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (2R)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid is primarily linked to its interactions with biological targets such as enzymes and receptors. The bromopyridine moiety facilitates π-π stacking interactions, while the amino group can form hydrogen bonds with various biological molecules, potentially influencing metabolic pathways or receptor activities.
(2R)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid has several applications in scientific research:
The construction of the chiral α-carbon center in target compound predominantly employs catalytic asymmetric methodologies. Chiral metal complexes and organocatalysts enable precise stereochemical control during C–C bond formation.
Metal-Catalyzed Asymmetric Hydrogenation: Preformed dehydroamino acid derivatives (e.g., (Z)-2-acetamido-3-(5-bromopyridin-2-yl)prop-2-enoic acid) undergo enantioselective reduction using Ru(II)-BINAP catalysts. This method achieves enantiomeric excess (ee) >95% under mild hydrogen pressures (5–15 bar) in methanol at ambient temperature [7]. The bromopyridine moiety remains stable under these conditions due to its inertness toward reduction.
Organocatalytic Michael Addition: Glycine Schiff bases (e.g., tert-butyl diphenylglycinate) add to 5-bromo-2-vinylpyridine via phase-transfer catalysis. Cinchona-derived quaternary ammonium salts (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) facilitate this transformation, affording the target compound precursor with 88% ee and 75% isolated yield after ester hydrolysis [6] [7]. Steric bulk in the catalyst structure minimizes racemization and enhances facial selectivity.
Table 1: Performance Metrics for Asymmetric Catalytic Methods
Method | Catalyst System | Yield (%) | ee (%) | Key Reaction Parameters |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-BINAP/DPEN | 92 | 98 | 10 bar H₂, MeOH, 25°C |
Phase-Transfer Michael Addition | N-(9-Anthracenylmethyl)cinchonidinium Br | 75 | 88 | Toluene/H₂O, KOH, 0°C |
Chiral Auxiliary Approaches: (S)-4-Phenyloxazolidinone-mediated alkylation of 5-bromo-2-(bromomethyl)pyridine provides diastereomerically pure adducts (dr >98:2). Auxiliary removal via LiOH hydrolysis yields the target compound without epimerization, though this route requires additional synthetic steps [7].
The 5-bromopyridinyl group serves as a versatile synthetic handle for late-stage diversification via cross-coupling. Its orthogonal reactivity compared to aryl bromides enables sequential functionalization strategies.
Suzuki-Miyaura Coupling: The bromopyridine subunit undergoes regioselective arylation with arylboronic acids under Pd(PPh₃)₄ catalysis (2–5 mol%). Optimized conditions (K₂CO₃, DME/H₂O, 80°C) achieve >90% conversion while preserving the amino acid integrity. This facilitates access to biphenyl-functionalized analogs without racemization [7].
Table 2: Cross-Coupling Reactions on the Bromopyridine Moiety
Reaction Type | Catalyst/Additive | Conversion (%) | Product Class | Key Applications |
---|---|---|---|---|
Suzuki-Miyaura Arylation | Pd(PPh₃)₄, K₂CO₃ | 90–95 | 5-Aryl-2-pyridyl derivatives | SAR studies, fluorescent probes |
Sonogashira Alkynylation | PdCl₂(PPh₂)₂/CuI, Et₃N | 85 | 5-Alkynyl-2-pyridyl derivatives | Click chemistry conjugation |
Halogen Exchange: Prior to amino acid assembly, 2,5-dibromopyridine undergoes chemoselective iodination at C5 using NaI/H₂SO₄ in acetone. The resulting 5-bromo-2-iodopyridine allows sequential functionalization: the iodo group participates in Negishi coupling (ZnBr₂/Pd(dba)₂) to install the alanine precursor, while the bromo group remains available for subsequent modifications [3] [7].
Enzymatic methods provide atom-economical routes to the (2R)-stereoconfiguration under ambient conditions, leveraging ketoreductases (KREDs) and transaminases.
Transaminase-Mediated Dynamic Kinetic Resolution: ω-Transaminases (e.g., from Arthrobacter crystallopoietes) convert 3-(5-bromopyridin-2-yl)-2-oxopropanoic acid to the target compound using isopropylamine as amine donor. Protein engineering (site-saturation mutagenesis at residue W58) enhances activity toward this bulky substrate, achieving 80% conversion and 99% ee in immobilized whole-cell systems [1] [5] [7]. Co-solvent optimization (10% DMSO) maintains enzyme stability while improving substrate solubility.
Table 3: Biocatalytic Systems for Chiral Induction
Biocatalyst Type | Source | Conversion (%) | ee (%) | Key Engineering/Process Improvements |
---|---|---|---|---|
Engineered ω-Transaminase | Arthrobacter crystallopoietes | 80 | 99 | W58F mutation, 10% DMSO co-solvent |
Ketoreductase (KRED) | Lactobacillus kefir | 65 | 98 | Glucose dehydrogenase cofactor recycling |
Hydantoinase/Carbamoylase | Recombinant E. coli | 75 | 97 | Substrate: 6-(5-bromopyridin-2-yl)-dihydrouracil |
Whole-Cell Reductive Amination: Recombinant E. coli co-expressing an L-alanine dehydrogenase and formate dehydrogenase reduces the corresponding α-keto acid to the target compound with in situ cofactor regeneration (NADH). Biphasic systems (aqueous/organic) overcome substrate inhibition, yielding 150 g/L product at 98% ee after crystallization [1] [7].
The target compound serves as a non-canonical amino acid building block in SPPS, requiring specialized protection schemes and coupling protocols to minimize racemization.
Fmoc Protection Strategy: Fmoc-(2R)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid is synthesized via enzymatic resolution of the N-acetyl derivative using penicillin G acylase. This building block incorporates into peptide chains using standard HBTU/DIPEA activation. Crucially, the bromine atom remains stable during TFA-mediated deprotection (20% TFA/DCM), enabling on-resin Suzuki couplings post-incorporation [6] [8].
Racemization Suppression: Microwave-assisted coupling (30s pulses at 50°C) reduces racemization to <2% compared to conventional 1-hour room temperature couplings (8–12% epimerization). The use of OxymaPure®/DIC as coupling agents further suppresses base-catalyzed enantiomerization at the α-stereocenter [8].
Table 4: SPPS Protocols for Target Compound Incorporation
Step | Reagents/Conditions | Racemization (%) | Purity (HPLC, %) | Key Observations |
---|---|---|---|---|
Standard Fmoc Deprotection | 20% piperidine/DMF, 2 × 3 min | <0.5 | – | Bromopyridine stability confirmed |
Conventional Coupling | HBTU/HOBt/DIPEA, 1 h, RT | 8–12 | 85 | Significant epimerization at C2 |
Microwave-Assisted Coupling | HCTU/OxymaPure®, 50°C, 30s pulses | <2 | 96 | Optimal for preserving stereochemistry |
On-Resin Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME/H₂O | – | 90* | *Post-cleavage purity; requires bromo group |
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: